1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide is a chemical compound characterized by its unique molecular structure and properties. It has the molecular formula and is classified as a pyridinium salt. The compound features an ethyl group at the 1-position of the pyridine ring and a styryl group substituted with three methoxy groups at the 2, 3, and 4 positions, which significantly influences its chemical reactivity and potential biological activities.
The synthesis of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide typically involves a multi-step reaction process:
This synthetic route enables the construction of the compound's complex structure while ensuring high yields.
The molecular structure of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide can be represented as follows:
InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+;This structure indicates that the compound contains a pyridine ring with an ethyl group and a styryl moiety with three methoxy substituents. The presence of these functional groups plays a crucial role in its chemical behavior and biological interactions.
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide involves several biochemical interactions:
These mechanisms underline its potential applications in medicinal chemistry.
The physical properties of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide include:
Chemical properties include:
Relevant data indicate that it may exhibit varying solubility based on solvent polarity and pH conditions .
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has several notable applications in scientific research:
These applications demonstrate its significance across multiple scientific disciplines.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: